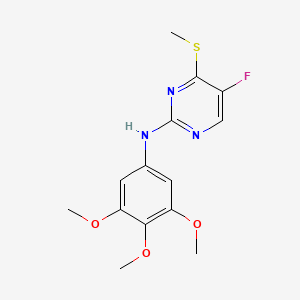

![molecular formula C10H19NOS B1411923 [1-(噻吩-4-基)吡咯烷-3-基]甲醇 CAS No. 1598831-73-2](/img/structure/B1411923.png)

[1-(噻吩-4-基)吡咯烷-3-基]甲醇

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as TPCM, involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives like TPCM are diverse. They can be synthesized through ring-opening, ring-closing, and substitution reactions . The structure of these compounds can be characterized by 1H and 13C NMR, FTIR, and MS .科学研究应用

甲醇在科学应用中的作用

甲醇因其在各种科学应用中的作用而广为人知,包括用作化学标记来评估电力变压器中的固体绝缘状况 (Jalbert 等人,2019 年)。它在监测纤维素绝缘降解中的效用证明了甲醇在工业和环境监测应用中的重要性。此外,甲醇在制氢中发挥重要作用,作为一种液态氢载体,分解后产生高纯度氢,特别强调催化剂的开发和高效转化的反应器技术 (García 等人,2021 年)。

吡咯烷在药物发现中的作用

吡咯烷环是一种五元氮杂环,在药物化学中被广泛用于开发治疗人类疾病的方法。其饱和的支架提供了对药效团空间的有效探索,有助于立体化学,并增强了分子的三维覆盖范围,促进了具有不同生物学特征的化合物的开发 (Li Petri 等人,2021 年)。吡咯烷衍生物在药物设计中的适应性突出了 [1-(噻吩-4-基)吡咯烷-3-基] 甲醇的潜在科学应用,其结构可以在新型治疗剂中发挥作用。

未来方向

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as [1-(thian-4-yl)pyrrolidin-3-yl]methanol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like [1-(thian-4-yl)pyrrolidin-3-yl]methanol is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the physicochemical environment can significantly influence the action of chemical compounds .

生化分析

Biochemical Properties

[1-(Thian-4-yl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Cellular Effects

The effects of [1-(Thian-4-yl)pyrrolidin-3-yl]methanol on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes related to cell growth and apoptosis, thereby impacting cellular metabolism and proliferation . In cancer cells, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

属性

IUPAC Name |

[1-(thian-4-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c12-8-9-1-4-11(7-9)10-2-5-13-6-3-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFIKNDEQPMLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)